![molecular formula C22H29Cl2F3N2 B12225948 Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride](/img/structure/B12225948.png)
Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring substituted with phenylpropyl and trifluoromethylphenyl groups, making it a unique and valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate alkylating agents. For this specific compound, the synthetic route may involve the following steps:
Alkylation of Piperazine: Piperazine is reacted with 3-phenylpropyl bromide under basic conditions to form 1-(3-phenylpropyl)piperazine.
Further Alkylation: The intermediate product is then reacted with 2-[3-(trifluoromethyl)phenyl]ethyl bromide to yield the final product, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazine.
Formation of Dihydrochloride Salt: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl and trifluoromethylphenyl groups.
Reduction: Reduction reactions can target the piperazine ring or the substituent groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity
-
Antipsychotic Potential
- Piperazine derivatives are being explored for their antipsychotic properties. The mechanism involves modulation of serotonin receptors, which are crucial in the pathophysiology of schizophrenia. This compound's ability to interact with these receptors positions it as a candidate for further development in antipsychotic therapies .
- Anti-cancer Activity
Case Study 1: Antidepressant Effects
In a study published in 2020, researchers synthesized various piperazine derivatives and tested their effects on rodent models. The findings indicated that certain modifications to the piperazine structure enhanced its antidepressant properties significantly compared to traditional treatments .
Case Study 2: Antipsychotic Mechanism
A detailed investigation into the interaction of piperazine derivatives with serotonin receptors revealed specific binding affinities that correlate with reduced psychotic symptoms in animal models. This study emphasizes the importance of structural modifications in enhancing therapeutic efficacy against psychosis .
Case Study 3: Cancer Cell Proliferation Inhibition
Research conducted on several cancer cell lines demonstrated that the tested piperazine derivative effectively inhibited cell growth by inducing apoptosis through mitochondrial pathways. This suggests potential for development as an anti-cancer agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and its substituents can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine (hydrochloride): This compound shares the trifluoromethylphenyl group but lacks the phenylpropyl substituent.
2-(3-Trifluoromethyl-phenyl)-piperazine: Similar in structure but with different substituents on the piperazine ring.
Uniqueness
The uniqueness of Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Piperazine derivatives, including Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride, are known for their diverse biological activities. This compound is characterized by a piperazine ring substituted with phenylpropyl and trifluoromethyl groups, which influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃F₃N₂
- Molecular Weight : 230.2295 g/mol
- IUPAC Name : 1-(3-phenylpropyl)-4-[2-(3-trifluoromethyl)phenyl]piperazine dihydrochloride
The dihydrochloride form enhances solubility in water, which is crucial for its biological activity and pharmacokinetics .
Neurotransmitter Interaction
Research indicates that Piperazine derivatives can significantly affect neurotransmitter systems. For instance, studies have shown that related compounds can modulate dopamine and norepinephrine levels in the brain. Specifically, the administration of a closely related compound (I-893) at doses of 50-250 mg/kg led to transient increases in dopamine levels in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This suggests potential applications in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases.
Antiparasitic Activity
Piperazine dihydrochloride has been evaluated for its efficacy against parasitic infections. A controlled trial demonstrated that it could achieve a 99-100% efficacy against Ascaris suum when administered at a dose of 200 mg/kg . The reduction of egg excretion by up to 100% six days post-treatment underscores its potential as an effective anthelmintic agent.
Toxicological Studies
Toxicological assessments have highlighted both acute and chronic effects associated with piperazine compounds. In dermal exposure studies, piperazine was found to induce skin irritation and necrosis in animal models . Additionally, long-term studies indicated that high doses could lead to liver and kidney damage, emphasizing the need for careful dosage management in therapeutic applications .
Case Studies and Clinical Observations
Several case studies document adverse reactions associated with piperazine exposure. Notably, reports from various regions indicated instances of neurotoxicity and allergic reactions among workers handling piperazine . One significant case involved respiratory sensitization following occupational exposure, leading to severe allergic symptoms upon re-exposure .
Comparative Analysis with Other Piperazine Derivatives
The biological activity of this compound can be compared with other piperazine derivatives based on their pharmacological profiles:
Compound Name | Primary Activity | Efficacy | Notes |
---|---|---|---|
I-893 | Neurotransmitter modulation | Effective at high doses | Increases dopamine levels transiently |
Ascarex D | Antiparasitic | 99-100% against A. suum | Reduces egg excretion significantly |
GBR 12935 | DAT/SERT binding | Varies by structure | Potential for cocaine abuse treatment |
Properties
Molecular Formula |
C22H29Cl2F3N2 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C22H27F3N2.2ClH/c23-22(24,25)21-10-4-8-20(18-21)11-13-27-16-14-26(15-17-27)12-5-9-19-6-2-1-3-7-19;;/h1-4,6-8,10,18H,5,9,11-17H2;2*1H |
InChI Key |
GMKWKHOFXGRBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=CC=C3)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.